molecular formula C10H6N2O6 B1671356 Entacapone acid CAS No. 160391-70-8

Entacapone acid

Cat. No. B1671356
M. Wt: 250.16 g/mol
InChI Key: XDDDOLQEZBJWFZ-LZCJLJQNSA-N
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Description

Entacapone is a selective and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT) . It is commonly used in combination with other medications for the treatment of Parkinson’s disease . When administered with levodopa and a decarboxylase inhibitor, it increases and sustains plasma levodopa concentrations, reducing Parkinson’s disease signs and symptoms for a greater length of time .


Synthesis Analysis

A new synthesis of Entacapone has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .


Molecular Structure Analysis

The molecular formula of Entacapone is C14H15N3O5 . The molecular weight is 305.29 . The NMR methods for deriving E and Z geometry and other similar molecules have been successfully established, mainly by studying the proton coupled 13 C spectra .


Chemical Reactions Analysis

Entacapone undergoes a decomposition process with a loss of 32.88% in the range of 195–290 °C . This process can be highlighted by the DTG and heat flow curves .

Scientific Research Applications

Parkinson's Disease Treatment Enhancement

Entacapone has been studied for its efficacy in enhancing the therapeutic effects of levodopa in Parkinson’s disease patients, showing benefits in both fluctuating and non-fluctuating cases. The research highlighted its role in increasing 'ON' time and improving activities of daily living (ADL) scores when used alongside levodopa, indicating its utility in managing Parkinson's disease more effectively (Brooks & Sagar, 2003).

Metabolic Regulation

Another fascinating application involves the modulation of metabolic homeostasis. Entacapone was identified as an inhibitor of the fat mass and obesity-associated gene (FTO), mediating significant metabolic regulation through FOXO1. This discovery opens avenues for repurposing Entacapone in treating obesity or metabolic diseases (Peng et al., 2019).

Antioxidant Properties

Entacapone's antioxidant capabilities were compared to vitamins C and E, with findings indicating it as a more potent scavenger of harmful oxidants like hypochlorous acid and peroxynitrite. This suggests potential clinical applications of Entacapone in treating oxidative stress-induced diseases, including cardiovascular and neurodegenerative disorders (Chen et al., 2016).

Synaptic Plasticity and Neuroprotection

Research into Entacapone’s effects on hippocampal proteins related to synaptic vesicle trafficking revealed that it could enhance synaptic trafficking and plasticity, potentially offering protection against neurological diseases linked to hippocampal dysfunction. This suggests its utility in neuroprotective strategies (Yoo et al., 2020).

Gut Microbiota Modulation

A study exploring the association between Entacapone, gut microbiota, and side effects in Parkinson’s disease patients highlighted that Entacapone might induce shifts in microbial compositions. This insight into the drug's impact on gut microbiota suggests a potential pathway through which its side effects could be managed or mitigated (Fu et al., 2022).

Safety And Hazards

Entacapone should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

While the future directions of Entacapone are not explicitly mentioned in the search results, it is known that new treatments for Parkinson’s disease provide clinicians and patients with new options and improved ability to manage the off period that occurs with prolonged levodopa treatment .

properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16)/b6-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDDOLQEZBJWFZ-LZCJLJQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166871
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entacapone acid

CAS RN

160391-70-8
Record name Entacapone acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160391708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entacapone acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTACAPONE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U917C92QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SK Shetty, KV Surendranath, P Radhakrishnanand… - Chromatographia, 2009 - Springer
A new, sensitive, stability indicating gradient RP-LC related substances and assay method has been developed for the quantitative determination of entacapone in bulk drugs. Efficient …
Number of citations: 17 link.springer.com
BPV Mantena, SV Rao, KMCA Rao… - Journal of Liquid …, 2015 - Taylor & Francis
The present article describes strategic method development and validation for the determination of fifteen known potential impurities present in levodopa, carbidopa, and entacapone in …
Number of citations: 4 www.tandfonline.com
YW Alelyunas, JR Empfield, D McCarthy… - Bioorganic & medicinal …, 2010 - Elsevier
We determined the experimental solubility of CNS marketed drugs. Of the 98 drugs measured, greater than 90% had solubility >10μM in pH 7.4 buffer. Only seven drugs had solubility <…
Number of citations: 61 www.sciencedirect.com

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